molecular formula C8H4Br2N4 B11829677 4,5-Diamino-3,6-dibromophthalonitrile

4,5-Diamino-3,6-dibromophthalonitrile

Cat. No.: B11829677
M. Wt: 315.95 g/mol
InChI Key: FKUSUCFFYISLOF-UHFFFAOYSA-N
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Description

4,5-Diamino-3,6-dibromophthalonitrile is an organic compound with the molecular formula C8H4Br2N4 It is characterized by the presence of two amino groups and two bromine atoms attached to a phthalonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4,5-dibromophthalonitrile with ammonia or an amine under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of 4,5-Diamino-3,6-dibromophthalonitrile may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4,5-Diamino-3,6-dibromophthalonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The amino groups can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the amino groups .

Scientific Research Applications

4,5-Diamino-3,6-dibromophthalonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Diamino-3,6-dibromophthalonitrile involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The bromine atoms may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

  • 4,5-Diaminophthalonitrile
  • 3,6-Dibromophthalonitrile
  • 4,5-Diamino-3,6-dichlorophthalonitrile

Comparison: 4,5-Diamino-3,6-dibromophthalonitrile is unique due to the presence of both amino and bromine groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications .

Properties

Molecular Formula

C8H4Br2N4

Molecular Weight

315.95 g/mol

IUPAC Name

4,5-diamino-3,6-dibromobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C8H4Br2N4/c9-5-3(1-11)4(2-12)6(10)8(14)7(5)13/h13-14H2

InChI Key

FKUSUCFFYISLOF-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Br)N)N)Br)C#N

Origin of Product

United States

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